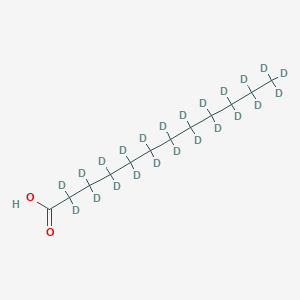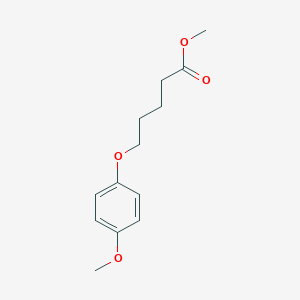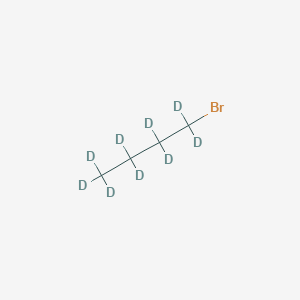
Dodecansäure-d23
Übersicht
Beschreibung
Lauric Acid-d23, also known as dodecanoic-d23 acid, is a deuterium-labeled form of lauric acid. It is a medium-chain saturated fatty acid with the molecular formula CD3(CD2)10CO2H. This compound is primarily used as an analytical standard in various scientific research applications due to its isotopic labeling, which allows for precise quantification and tracking in experimental settings .
Wissenschaftliche Forschungsanwendungen
Lauric Acid-d23 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard for the quantification of lauric acid in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.
Biology: Lauric Acid-d23 is used to study lipid metabolism and fatty acid pathways in biological systems.
Medicine: It is employed in research on antimicrobial properties and the effects of fatty acids on human health.
Industry: Lauric Acid-d23 is used in the development of deuterated drugs and in the study of drug metabolism and pharmacokinetics
Safety and Hazards
Zukünftige Richtungen
The use of Dodecanoic-d23 acid and similar compounds in the synthesis of pharmaceuticals and reduction of side effects in drug loading indicates potential future directions in the field of medicine . Additionally, the role of Dodecanoic-d23 acid in the ketonic decarboxylation process, which is gaining attention for its potential in producing sustainable ketones, suggests future directions in the field of green energy .
Wirkmechanismus
The mechanism of action of Lauric Acid-d23 is similar to that of lauric acid. It exerts its effects through various molecular targets and pathways:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lauric Acid-d23 is synthesized through the deuteration of lauric acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of Lauric Acid-d23 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high isotopic purity and yield. The product is then purified through distillation and crystallization to obtain the desired isotopic composition and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Lauric Acid-d23 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Lauric Acid-d23 can be oxidized to produce dodecanedioic acid-d23 under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to produce dodecanol-d23 using reducing agents like lithium aluminum hydride.
Substitution: Lauric Acid-d23 can participate in substitution reactions, such as esterification, to form esters like methyl laurate-d23 using methanol and an acid catalyst
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methanol, ethanol, sulfuric acid, hydrochloric acid
Major Products:
Oxidation: Dodecanedioic acid-d23
Reduction: Dodecanol-d23
Substitution: Methyl laurate-d23, ethyl laurate-d23
Vergleich Mit ähnlichen Verbindungen
Lauric Acid-d23 can be compared with other deuterium-labeled fatty acids:
Myristic Acid-d27: Similar to Lauric Acid-d23 but with a longer carbon chain (14 carbons). It is used in similar research applications but has different physical and chemical properties.
Palmitic Acid-d31: Another deuterium-labeled fatty acid with 16 carbons. It is used to study lipid metabolism and has distinct biological effects compared to Lauric Acid-d23.
Stearic Acid-d35: A deuterium-labeled fatty acid with 18 carbons. .
Lauric Acid-d23 stands out due to its specific isotopic labeling, which allows for precise tracking and quantification in various experimental settings. Its medium-chain length also makes it unique in terms of its biological and chemical properties.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-SJTGVFOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583743 | |
| Record name | (~2~H_23_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59154-43-7 | |
| Record name | (~2~H_23_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)



![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)


![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)